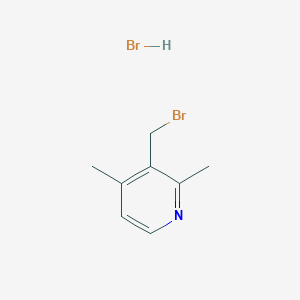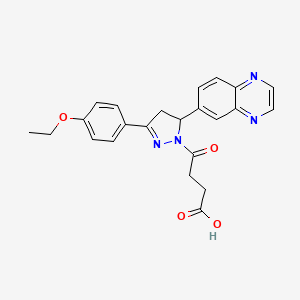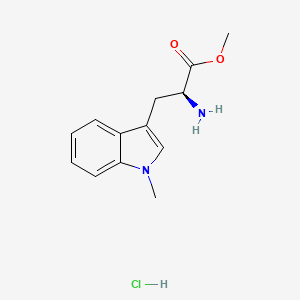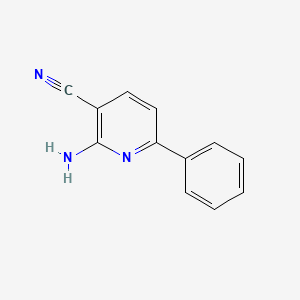
3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes its appearance (color, state of matter), smell, and taste if applicable .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction was carried out (temperature, pressure, catalyst, etc.), and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. It includes the type of bonds (covalent, ionic, etc.), bond lengths and angles, and the shape of the molecule .Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, solubility, etc. Chemical properties include reactivity, flammability, toxicity, etc .科学的研究の応用
Efficient Synthesis and Environmental Applications
Efficient Synthesis of 3-(bromomethyl)-5-methylpyridine Hydrobromide : This research outlines a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, which serves as a key intermediate in synthesizing rupatadine. The process begins with 5-methylnicotinic acid and boasts a 65.9% overall yield, highlighting its efficiency and environmental friendliness (Jianyu Guo, Yan Lu, & J. Wang, 2015).
Polymer Science and Material Engineering
Hyperbranched Poly[bis(alkylene)pyridinium]s : This study synthesizes new hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide. These compounds demonstrate potential in creating advanced materials with tailored properties for various applications, including electronics and nanotechnology (Sophie Monmoton et al., 2008).
Advanced Synthetic Techniques
Regioselective Synthesis of Pyrimidine Annelated Heterocycles : Demonstrates the use of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with bromine to synthesize heterocyclic systems, showcasing the compound's role in facilitating complex organic reactions and enabling the creation of novel molecules for potential pharmacological and material science applications (K. Majumdar et al., 2001).
Novel Molecular Structures and Interactions
Unexpected Isostructurality by Permutation of Classical and “Weak” Hydrogen Bonds : Investigates the structure of related compounds to understand the role of hydrogen bonding in molecular architecture. This research can inform the design of new materials and pharmaceuticals by exploiting the subtle interplay of molecular interactions (P. Jones & Fabiola Vancea, 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(bromomethyl)-2,4-dimethylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-3-4-10-7(2)8(6)5-9;/h3-4H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWHUSVZYKQNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)





![N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814583.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2814584.png)
![ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B2814585.png)



![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)
